2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride
Overview
Description
“2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride” is a chemical compound with the CAS Number: 1384430-16-3 . It has a molecular weight of 203.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride” is 1S/C10H17NO.ClH/c12-10-6-2-1-4-8 (10)9-5-3-7-11-9;/h8-9,11H,1-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 203.71 .Scientific Research Applications
Novel Synthesis Techniques and Chemical Properties
Deconjugative Esterification and Cyclohexylideneacetic Acids :
- Research by Sano et al. (2006) explored novel deconjugative esterification techniques using 4-(Pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings, contributing to the synthesis of isopropyl 2-(cyclohex-l-enyl)acetate and isopropyl 2-cyclohexylideneacetate. This study provides insight into the versatility of pyrrolidine derivatives in chemical synthesis S. Sano, Etsuko Harada, Tomohiro Azetsu, T. Ichikawa, Michiyasu Nakao, Y. Nagao, 2006.
Condensation Reactions and Antimicrobial Activity :
- Rusnac et al. (2020) focused on the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds with potential antimicrobial and antifungal applications. This research underlines the chemical versatility and potential biological relevance of pyrrolidine derivatives R. Rusnac, Maria Botnaru, N. Barba, P. Petrenko, Y. Chumakov, A. Gulea, 2020.
Hybrid Ligands and Metal Complexes :
- Singh et al. (2003) investigated the synthesis and crystal structures of palladium(II) and mercury(II) complexes with hybrid (Te, N) and (N, Te, N) ligands having a pyrrolidine ring. This study showcases the compound's potential in forming complex structures with significant applications in catalysis and material science Garima Singh, A. Singh, P. Sharma, J. Drake, M. Hursthouse, M. Light, 2003.
Stereoselective Michael Addition :
- The work by K. Singh et al. (2013) on (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes highlights the potential of pyrrolidine derivatives in facilitating stereoselective synthesis, which is crucial for creating compounds with specific optical properties K. Singh, Paramjit Singh, Amarjit Kaur, Pushpinder Singh, S. Sharma, Sadhika Khullar, S. Mandal, 2013.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
Mechanism of Action
It’s worth noting that the pyrrolidine ring, which is a part of this compound, is a common feature in many biologically active compounds . The pyrrolidine ring is a versatile scaffold that can be used to obtain compounds for the treatment of various human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
2-pyrrolidin-2-ylcyclohexan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h8-9,11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSZOJDRHOTPKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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